Bicyclo[2.2.1]heptane-2,3-dicarbonitrile
Description
Bicyclo[2.2.1]heptane-2,3-dicarbonitrile (CAS: 6343-16-4) is a norbornene-derived compound featuring a bicyclic framework with two cyano groups at the 2- and 3-positions. Its rigid structure and electron-withdrawing nitrile groups make it valuable in synthetic chemistry, particularly as a precursor for imidazoline derivatives and in cycloaddition reactions . The compound is synthesized via conventional methods, such as the reaction of norbornene derivatives with cyanating agents, and characterized by spectral data (e.g., NMR, IR) . Physical properties include a molar mass of 158.18 g/mol (C₉H₈N₂) and a melting point range consistent with related norbornene derivatives .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUINRQJOVCWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287177 | |
| Record name | bicyclo[2.2.1]heptane-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6295-85-8 | |
| Record name | NSC49535 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[2.2.1]heptane-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium. This reaction uses a catalyst such as aluminum-nickel alloy and is conducted at a temperature range of 15-40°C under atmospheric pressure . Another method involves an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and efficiency, often achieving yields greater than 98% .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include dicarboxylic acids, amines, and various substituted derivatives of the bicyclic structure .
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarbonitrile involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in Diels-Alder reactions, it acts as a diene or dienophile, forming complex bicyclic structures through cycloaddition . In reduction reactions, the nitrile groups are converted to amines, which can interact with biological targets .
Comparison with Similar Compounds
Structural Analogs: Bicyclic Frameworks with Varied Ring Sizes
- Key Differences: Reactivity: Bicyclo[2.2.1] derivatives undergo regioselective C–C bond cleavage with Na metal, whereas bicyclo[2.2.2] analogs form stable intermediates under similar conditions . Applications: The ethanoanthracene derivative (2) exhibits stronger π-stacking interactions, making it suitable for optoelectronic materials, unlike the norbornene-based dicarbonitrile .
Functional Group Variations
- Key Differences :
- Reactivity : Dicarbonitriles participate in nucleophilic substitutions, while anhydrides undergo ring-opening reactions with amines or alcohols .
- Biological Activity : Imide derivatives (e.g., compound 9) show potent anticancer activity, whereas dicarbonitriles are primarily synthetic intermediates .
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